![molecular formula C13H10N2 B1311210 5-Phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 611205-38-0](/img/structure/B1311210.png)

5-Phenyl-1H-pyrrolo[2,3-b]pyridine

Overview

Description

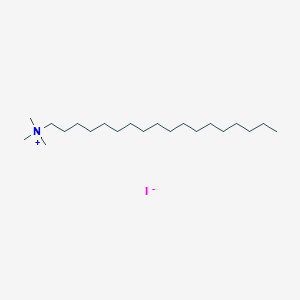

5-Phenyl-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been studied for its potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Synthesis Analysis

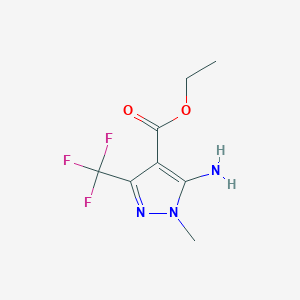

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Scientific Research Applications

Anticancer Activity

5-Phenyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been studied for their potential as anticancer agents. The structural similarity to DNA bases like adenine and guanine makes them suitable for drug design in cancer therapy . For instance, vemurafenib, a drug with a pyrrolo[2,3-b]pyridine scaffold, is a B-Raf enzyme inhibitor used in treating melanoma .

Antiviral Properties

Compounds with the pyrrolopyridine core have shown effectiveness in antiviral applications. Their ability to interact with viral DNA or RNA can inhibit the replication of viruses, making them valuable in the development of new antiviral drugs .

Antibacterial and Antifungal Uses

The antibacterial and antifungal activities of pyrrolopyridine derivatives are notable. Their moderate antibacterial effects make them candidates for further research and development into new antibiotics to combat resistant bacterial strains .

Anti-inflammatory and Analgesic Effects

The pyrrolopyridine structure has been associated with anti-inflammatory and analgesic properties. This makes them interesting for the development of new medications that can alleviate pain and reduce inflammation without the side effects of current drugs .

Cardiovascular Applications

Some pyrrolopyridine derivatives have been found to possess cardiovascular benefits, such as coronary vasodilating activity. This could lead to new treatments for heart-related conditions, improving blood flow and reducing the risk of heart attacks .

Neurological Disorders

Research has indicated that pyrrolopyridine compounds may have therapeutic potential in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system receptors could be harnessed to develop drugs for conditions like Alzheimer’s disease .

Future Directions

The future directions for the research and development of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further optimization of the compound for increased potency and selectivity towards FGFRs . This could potentially lead to the development of new therapeutic agents for the treatment of various types of cancers .

Mechanism of Action

Target of Action

The primary targets of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

5-Phenyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-Phenyl-1H-pyrrolo[2,3-b]pyridine results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is noted that one of the derivatives of this compound, referred to as 4h, has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

In vitro, the derivative 4h of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name |

5-phenyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-13(11)15-9-12/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJLFNJCRBRHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437756 | |

| Record name | 5-Phenyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

611205-38-0 | |

| Record name | 5-Phenyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)